molecular formula C18H28O3 B100292 4-(Undecyloxy)benzoic acid CAS No. 15872-44-3

4-(Undecyloxy)benzoic acid

Cat. No. B100292
CAS RN: 15872-44-3
M. Wt: 292.4 g/mol
InChI Key: NEJZHJHZOUISSH-UHFFFAOYSA-N
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Description

4-(Undecyloxy)benzoic acid is a chemical compound that has been studied for its structural and mesogenic properties. The compound is of interest due to its potential applications in the field of liquid crystals and nonlinear optical materials. The studies on this compound involve the synthesis of derivatives and analysis of their molecular and physical properties.

Synthesis Analysis

The synthesis of derivatives related to 4-(Undecyloxy)benzoic acid has been reported in the literature. For instance, a domino reaction involving benzyl α-hydroxycycloheptanecarboxylate and a cumulated ylide was used to prepare a related compound, 4-benzyloxy-1-oxaspiro-[4.6]-undec-3-en-2-one. This reaction was carried out in anhydrous toluene under an argon atmosphere, indicating the sensitivity of the reaction to moisture and the need for an inert environment . Another synthesis reported is that of cholesteryl [4-undecylenic carbonyloxy] benzoate, which is a derivative of 4-(Undecyloxy)benzoic acid, demonstrating the versatility of the parent compound in forming esters with other molecules .

Molecular Structure Analysis

The molecular structure of compounds related to 4-(Undecyloxy)benzoic acid has been characterized using various spectroscopic techniques. X-ray diffraction data for 4-benzyloxy-1-oxaspiro-[4.6]-undec-3-en-2-one revealed that it crystallizes in a monoclinic system with specific unit-cell parameters, which provides insight into the molecular packing and potential mesogenic behavior of the compound . Additionally, density functional theory (DFT) has been used to analyze the structural properties of undecyloxy benzoic acid, confirming the presence of intermolecular hydrogen bonds which are crucial for the formation of mesophases .

Chemical Reactions Analysis

The chemical reactivity of 4-(Undecyloxy)benzoic acid derivatives has been studied through simulation of molecular electrostatic potential surfaces. These studies help in understanding the stability of the nematogen phase, which is important for liquid crystal applications. The charge distribution on the mesogen molecules is a key factor in determining the mesophase stability .

Physical and Chemical Properties Analysis

The physical properties of 4-(Undecyloxy)benzoic acid derivatives have been explored using nonlinear optical properties and time-dependent DFT investigations. These studies provide valuable information about the electronic properties and the potential use of these compounds in optoelectronic applications. The mesogen characteristics of these compounds have been established through global and local reactivity descriptors, which are important for predicting the behavior of liquid crystalline materials . The phase transition temperatures and the type of liquid crystalline structures have also been identified using differential scanning calorimetry (DSC) and polarizing microscopy, respectively, for compounds like cholesteryl [4-undecylenic carbonyloxy] benzoate .

Scientific Research Applications

Liquid Crystal Research

4-(Undecyloxy)benzoic acid (UDBA) has been extensively researched in the field of liquid crystals. UDBA exhibits nematic and smectic-C phases, crucial for liquid crystal display technologies. Research by (Madhav et al., 2015) demonstrated the effect of nano-doping UDBA with ZnO, leading to reduced clearing temperatures, an important factor for the thermal stability of liquid crystals. Additionally, (Srivastava et al., 2011) studied UDBA in polymer dispersed liquid crystal (PDLC) films, showing a decrease in isotropic liquid–nematic transition temperature compared to pure mesogens.

Optical and Electronic Properties

UDBA's solvatochromic properties, electronic structure, and electric dipole moments have been explored by (Sıdır, 2020). This research is vital for understanding the interaction of UDBA with various solvents, which is critical in optoelectronic applications. The study provides insights into the molecular structure and electronic transitions of UDBA in different polar solvents.

Polymer Research

In polymer science, (Gorodov et al., 2018) investigated the modification of polydimethylsiloxanes with benzoic acid fragments, including UDBA derivatives. Their research highlighted how benzoic acid fragments influence the thermal and rheological properties of the copolymers, which is significant for developing new materials with desired thermal stability and mechanical properties.

Hydrogen Bonding Studies

The formation of hydrogen bonds between UDBA and other compounds has been studied by (Mahalingam et al., 2016). This research is crucial for the design of new liquid crystalline materials with improved thermal properties and wider mesogenic phase ranges.

properties

IUPAC Name

4-undecoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O3/c1-2-3-4-5-6-7-8-9-10-15-21-17-13-11-16(12-14-17)18(19)20/h11-14H,2-10,15H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJZHJHZOUISSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333908
Record name 4-Undecyloxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Undecyloxy)benzoic acid

CAS RN

15872-44-3
Record name 4-(Undecyloxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15872-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Undecyloxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
CB Patel, K Vikram, PK Tripathi, R Nandi… - Journal of Molecular …, 2023 - Elsevier
A binary mixture Uba@Hba of liquid crystalline systems; 4-(Undecyloxy) benzoic acid and 4-(Heptylox) benzoic acid was prepared, and their liquid crystalline properties were …
Number of citations: 2 www.sciencedirect.com
JK Srivastava, RK Singh, R Dhar, S Singh - Liquid Crystals, 2011 - Taylor & Francis
Polymer dispersed liquid crystal (PDLC) films have been prepared by a combination of solvent-induced phase separation and thermal-induced phase separation techniques, for three …
Number of citations: 22 www.tandfonline.com
T Mahalingam, T Venkatachalam, R Jayaprakasam… - …, 2016 - Taylor & Francis
… An intermolecular hydrogen bond is formed between 4-undecyloxy benzoic acid (11BAO) and cholesteryl acetate (CHA) which has been confirmed by Fourier transform infrared (FTIR) …
Number of citations: 1 www.tandfonline.com
T Kato, H Kihara, S Ujiie, T Uryu, JMJ Fréchet - Macromolecules, 1996 - ACS Publications
The design, structure, and properties of supramolecular liquid-crystalline side-chain polymers are described. In particular, we show how several simple H-bonding building blocks can …
Number of citations: 163 pubs.acs.org
VN Vijayakumar, K Murugadass… - Molecular Crystals and …, 2010 - Taylor & Francis
… The surface anchoring The general phase sequence of the levo tartaric acid and 4-dodecyloxy benzoic acid and 4-undecyloxy benzoic acid in the cooling run can be shown as: …
Number of citations: 34 www.tandfonline.com
Q Zhang, Q Xue, K Yang - Polymers for Advanced …, 1996 - Wiley Online Library
… mol(12 g) of 4-undecyloxy benzoic acid was reacted with an excess of thionyl dichloride at room temperature for 3 hr catalyzed by N,N-dimethyl formamide (DMF) to obtain a light …
Number of citations: 9 onlinelibrary.wiley.com
S Sundaram, R Jayaprakasam, M Dhandapani… - Journal of Molecular …, 2017 - Elsevier
Liquid crystalline complex has been designed from non-mesogenic citric acid (CA) and mesogenic 4-undecyloxybenzoic acid (11OBA) in different mole ratio by means of intermolecular …
Number of citations: 46 www.sciencedirect.com
HC Lin, YS Lin, YS Lin, YT Chen, I Chao, TW Li - Macromolecules, 1998 - ACS Publications
Supramolecular side-chain liquid crystalline polymers with various kinked pendant groups are constructed from positional isomers of proton acceptor monomers and donor polymers (…
Number of citations: 37 pubs.acs.org
SM Kelly - Helvetica chimica acta, 1989 - Wiley Online Library
About 65 diverse phenyl benzoates incorporating a trans‐1,4‐disubstituted cyclohexane ring and at least one lateral substituent have been synthesised. The dependence of the liquid‐…
Number of citations: 65 onlinelibrary.wiley.com
AM Ahmed, QR Ibrahim, AKT Mohammad - Basrah Journal of Science, 2022 - basjsci.net
New Schiff base compounds 3-acetyl-2-oxo-2H-chromen-7-yl-4 (alkyloxy) benzoate thiosem icarbazide have been synthesized from the reaction between thiosemicarbazide and …
Number of citations: 3 www.basjsci.net

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